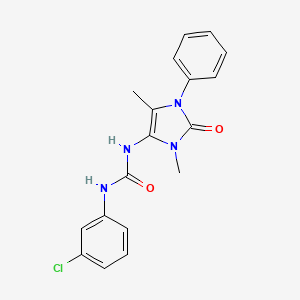
4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol
Übersicht
Beschreibung
4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also referred to as Promethazine HCl, which is a widely used antihistamine drug. However,
Wirkmechanismus
The mechanism of action of 4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol involves the formation of covalent bonds with the active site of enzymes, which prevents the substrate from binding and inhibits enzyme activity. This mechanism has been extensively studied and has shown promising results in the inhibition of various enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol have been studied in various animal models. It has been found to have antioxidant properties and can protect against oxidative stress-induced cellular damage. It has also been found to have anti-inflammatory properties, which can help in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol in lab experiments is its ability to inhibit enzyme activity selectively. This makes it a valuable tool for studying specific enzyme pathways and their role in disease development. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol are vast, and there are many future directions for research. One of the most promising areas of research is the development of new drugs based on this compound. It has also been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is a chemical compound with significant potential in scientific research. Its unique properties and mechanism of action make it a valuable tool for studying enzyme pathways and their role in disease development. Further research is needed to fully understand the potential applications of this compound and its limitations.
Wissenschaftliche Forschungsanwendungen
4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of biochemistry, where it has been found to inhibit the activity of certain enzymes. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-7(2)11-8-12-9(14-10(17)13-8)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3,(H2,11,12,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVPUNMNADZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=S)N=C(N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-(tert-butylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4392009.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]octahydro-2(1H)-quinoxalinone](/img/structure/B4392013.png)
![4-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392026.png)


![N'-[2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4392047.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)

![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)

![ethyl 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4392095.png)
![1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
